N-(4-Bromophenyl)maleamic acid
CAS No.: 59256-47-2
Cat. No.: VC3990308
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59256-47-2 |
|---|---|
| Molecular Formula | C10H8BrNO3 |
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- |
| Standard InChI Key | DSNFUZCLEZJCRN-WAYWQWQTSA-N |
| Isomeric SMILES | C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Br |
| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Bromophenyl)maleamic acid is systematically named (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid. Its structure features a maleamic acid core—a conjugated system with an amide and a carboxylic acid group—linked to a 4-bromophenyl substituent. The compound’s isomeric SMILES string, , underscores its Z-configuration, which influences its reactivity and intermolecular interactions .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 59256-47-2, 36847-86-6 |
| Molecular Formula | |
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid |
| SMILES | |
| InChIKey | DSNFUZCLEZJCRN-WAYWQWQTSA-N |
The compound’s crystalline structure and polar functional groups facilitate hydrogen bonding and dipole-dipole interactions, which are critical in determining its solubility and reactivity .
Synthesis and Reaction Pathways
Conventional Synthesis Method
N-(4-Bromophenyl)maleamic acid is typically synthesized via the nucleophilic addition-elimination reaction between maleic anhydride and 4-bromoaniline. The process involves two steps:
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Formation of the Maleamic Acid Intermediate: Maleic anhydride reacts with 4-bromoaniline in tetrahydrofuran (THF) at room temperature, forming an amide bond. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the anhydride’s electrophilic carbonyl carbon .
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Cyclization to Maleimide: The maleamic acid intermediate can undergo dehydration in the presence of catalysts like zinc bromide and hexamethyldisilazane (HMDS) at elevated temperatures (90°C) to yield N-(4-bromophenyl)maleimide .
Table 2: Synthesis Conditions for N-(4-Bromophenyl)maleamic Acid
Mechanistic Insights
The reaction’s regioselectivity arises from the electron-withdrawing bromine substituent on the aniline ring, which deactivates the aromatic ring and directs the amine group to attack the less hindered carbonyl group of maleic anhydride. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of characteristic bands at 1705 cm (C=O stretch) and 1033 cm (C-N stretch) .
Physicochemical Properties and Molecular Interactions
Solubility and Solvent Behavior
Studies in aqueous dimethyl sulfoxide (DMSO) reveal that N-(4-bromophenyl)maleamic acid exhibits strong solute-solvent interactions due to its polar groups. At 308.15 K, the compound’s apparent molar volume () increases linearly with concentration, indicating associative behavior .
Table 3: Physicochemical Data in 80% Aqueous DMSO at 308.15 K
| Property | N-(4-Bromophenyl)maleamic Acid | N-(4-Bromophenyl)maleimide |
|---|---|---|
| Density (g/cm) | 1.201 ± 0.002 | 1.198 ± 0.002 |
| Apparent Molar Volume (mL/mol) | -0.85 ± 0.03 | -0.72 ± 0.03 |
| Viscosity (mPa·s) | 2.45 ± 0.05 | 2.38 ± 0.05 |
The negative apparent molar volumes suggest volume contraction upon dissolution, attributed to electrostriction effects caused by ion-dipole interactions .
Thermochemical Properties
N-(4-Bromophenyl)maleamic acid’s dehydration to form N-(4-bromophenyl)maleimide is exothermic, with a reaction enthalpy () of -97.45 kJ/mol in dioxane . This exothermicity underscores the stability of the maleimide product, which benefits from aromatic conjugation and ring strain relief.
Applications in Research and Industry
Materials Science
The compound serves as a crosslinking agent in polymer chemistry. Its carboxylic acid group enables covalent bonding with hydroxyl or amine groups in polymers, enhancing thermal stability and mechanical properties .
Organic Synthesis
N-(4-Bromophenyl)maleamic acid is a versatile intermediate for synthesizing heterocycles. For example, its cyclization product, N-(4-bromophenyl)maleimide, participates in Diels-Alder reactions to form six-membered rings, useful in drug design .
Comparative Analysis with Related Compounds
N-(4-Bromophenyl)maleimide
The maleimide derivative (CAS 13380-67-1) lacks the carboxylic acid group, rendering it less polar but more reactive in cycloaddition reactions. Its smaller molecular weight (252.06 g/mol) and planar structure facilitate π-π stacking in crystalline materials .
Halogen-Substituted Analogues
Replacing bromine with chlorine or fluorine alters electronic properties. For instance, N-(4-fluorophenyl)maleimide shows higher antimicrobial activity due to fluorine’s electronegativity, while the chloro analogue exhibits superior thermal stability .
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